![molecular formula C24H26N4O4S2 B2742892 N-(2,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1243071-21-7](/img/structure/B2742892.png)
N-(2,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26N4O4S2 and its molecular weight is 498.62. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research on similar thieno[3,2-d]pyrimidine derivatives has demonstrated the utility of these compounds in synthetic organic chemistry. For example, the synthesis of thieno[2,3-d]pyrimidines involves reactions that could potentially apply to the compound , indicating its relevance in generating novel heterocyclic compounds with potential therapeutic applications (Elmuradov et al., 2011). These methodologies highlight the versatility of thienopyrimidines as scaffolds for developing pharmaceutical agents and materials with unique properties.
Pharmacological Potential
Compounds with structural similarities to N-(2,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been investigated for their biological activities. For instance, thienopyrimidine derivatives have shown potential as antimicrobial agents, with specific compounds exhibiting significant activity against a range of bacterial and fungal pathogens (Kerru et al., 2019). This suggests that the compound may also possess antimicrobial properties worth exploring.
Kinase Inhibition for Therapeutic Applications
The structural motif of thienopyrimidines has been identified as beneficial in the design of kinase inhibitors, which are critical in the development of cancer therapeutics. For example, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine has been designed as an inhibitor of CLK1 and DYRK1A kinases, implicating similar structures in targeted cancer therapy (Guillon et al., 2013). This connection underscores the potential of this compound in oncology research.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-14(2)9-11-28-23(30)21-20(16-6-5-10-25-22(16)34-21)27-24(28)33-13-19(29)26-17-12-15(31-3)7-8-18(17)32-4/h5-8,10,12,14H,9,11,13H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGYUOZSPVEEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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